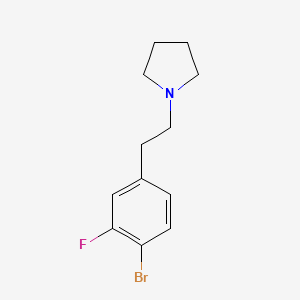

1-(4-Bromo-3-fluorophenethyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[2-(4-bromo-3-fluorophenyl)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDMPRYBYCZPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches

Retrosynthetic Disconnections for 1-(4-Bromo-3-fluorophenethyl)pyrrolidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, primarily focusing on the carbon-nitrogen bond and the carbon-carbon bond of the phenethyl moiety.

Primary Disconnections:

C-N Bond Disconnection: The most straightforward disconnection breaks the bond between the pyrrolidine (B122466) nitrogen and the ethyl bridge. This leads to two key synthons: a pyrrolidinyl anion (or its synthetic equivalent, pyrrolidine) and a 4-bromo-3-fluorophenethyl cation (or a synthetic equivalent such as 2-(4-bromo-3-fluorophenyl)ethyl halide or tosylate). This approach suggests a synthesis based on the alkylation of pyrrolidine.

C-C Bond Disconnection: An alternative disconnection can be made at the Cα-Cβ bond of the phenethyl side chain. This would lead to a 4-bromo-3-fluorobenzyl synthon and a C2 synthon attached to the pyrrolidine ring. While less common, this approach could be explored through Wittig-type reactions or Grignard additions followed by reduction.

Disconnection within the Pyrrolidine Ring: A more complex strategy involves the formation of the pyrrolidine ring itself during the synthesis. This would involve disconnecting two C-N bonds of the ring, leading to a linear precursor containing the 4-bromo-3-fluorophenethyl group and a four-carbon chain with terminal reactive groups.

These primary disconnections form the basis for the various synthetic pathways discussed in the following sections.

Exhaustive Analysis of Synthetic Pathways

Based on the retrosynthetic analysis, several strategic synthetic pathways can be proposed for the synthesis of this compound.

Reductive Amination Strategies for Pyrrolidine Formation

Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of the target molecule. This strategy typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of this compound, the key precursors would be 2-(4-bromo-3-fluorophenyl)acetaldehyde (B3390586) and pyrrolidine . The reaction would proceed via the formation of a pyrrolidinium (B1226570) iminium ion, which is then reduced by a suitable reducing agent.

| Precursor 1 | Precursor 2 | Reducing Agent | Solvent |

| 2-(4-bromo-3-fluorophenyl)acetaldehyde | Pyrrolidine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| 2-(4-bromo-3-fluorophenyl)acetaldehyde | Pyrrolidine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) |

| 2-(4-bromo-3-fluorophenyl)acetaldehyde | Pyrrolidine | H₂/Pd-C | Ethanol (B145695) (EtOH) or Methanol (MeOH) |

Table 1: Proposed Conditions for Reductive Amination

Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. Catalytic hydrogenation offers a greener alternative but may be sensitive to the presence of the aryl bromide.

Alkylation and Amidation Routes

Direct Alkylation:

This approach follows the most direct C-N bond disconnection. It involves the nucleophilic substitution of a suitable leaving group on the phenethyl side chain by pyrrolidine. The key electrophile, 1-(2-haloethyl)-4-bromo-3-fluorobenzene (where halo = Cl, Br, I) or a corresponding tosylate or mesylate, can be synthesized from 4-bromo-3-fluorophenylethanol.

| Electrophile | Nucleophile | Base | Solvent |

| 1-(2-bromoethyl)-4-bromo-3-fluorobenzene | Pyrrolidine | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| 2-(4-bromo-3-fluorophenyl)ethyl tosylate | Pyrrolidine | Sodium hydride (NaH) | Tetrahydrofuran (THF) |

Table 2: Proposed Conditions for Direct Alkylation

The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. The use of a non-nucleophilic base is preferred to avoid competition with the pyrrolidine nucleophile.

Amidation-Reduction Route:

An alternative two-step strategy involves the formation of an amide followed by its reduction. This route begins with the reaction of 2-(4-bromo-3-fluorophenyl)acetic acid with pyrrolidine to form the corresponding amide, N-(2-(4-bromo-3-fluorophenyl)acetyl)pyrrolidine . The subsequent reduction of the amide carbonyl group yields the target amine.

| Amide Precursor | Reducing Agent | Solvent |

| N-(2-(4-bromo-3-fluorophenyl)acetyl)pyrrolidine | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |

| N-(2-(4-bromo-3-fluorophenyl)acetyl)pyrrolidine | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) |

Table 3: Proposed Conditions for Amide Reduction

Powerful reducing agents like lithium aluminum hydride or borane (B79455) complexes are required for the reduction of the stable amide bond. This method is advantageous when the corresponding aldehyde for reductive amination is unstable or difficult to prepare.

Multi-Component Reactions in Target Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a direct three-component reaction to form this compound is not straightforward, a modified approach could be envisioned. For instance, a Mannich-type reaction involving 4-bromo-3-fluorobenzene, formaldehyde, and a suitable pyrrolidine precursor could potentially be explored, although this would require significant methodological development. More established MCRs could be used to synthesize key intermediates, which are then converted to the target molecule in subsequent steps.

Development of Novel Catalytic Approaches for Synthesis

Modern synthetic organic chemistry heavily relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium or copper, have revolutionized the formation of C-N bonds. While typically used for the formation of arylamines, modifications of these methods could be adapted for the synthesis of the target compound.

A plausible, albeit less direct, route could involve a Buchwald-Hartwig amination or an Ullmann condensation. For example, a suitably functionalized pyrrolidine derivative could be coupled with a 4-bromo-3-fluorophenethyl precursor. However, the more common application of these reactions would be in the synthesis of the aromatic precursors themselves.

A more direct application would be the catalytic N-alkylation of pyrrolidine with 2-(4-bromo-3-fluorophenyl)ethanol or its derivatives. For instance, a ruthenium or iridium-catalyzed "borrowing hydrogen" methodology could enable the direct coupling of the alcohol with pyrrolidine, where the alcohol is transiently oxidized to the aldehyde for in situ reductive amination, with water being the only byproduct. This represents a highly atom-economical and environmentally friendly approach.

| Catalyst | Hydrogen Source/Acceptor | Reactant 1 | Reactant 2 |

| [Ru(p-cymene)Cl₂]₂ / ligand | 2-(4-bromo-3-fluorophenyl)ethanol (acts as both) | 2-(4-bromo-3-fluorophenyl)ethanol | Pyrrolidine |

| Iridium-based catalyst | 2-(4-bromo-3-fluorophenyl)ethanol (acts as both) | 2-(4-bromo-3-fluorophenyl)ethanol | Pyrrolidine |

Table 4: Proposed "Borrowing Hydrogen" Catalytic Systems

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. mdpi.com For the synthesis of this compound, organocatalytic strategies can be envisioned for both the construction of the pyrrolidine ring and the introduction of the substituted phenethyl group.

A plausible organocatalytic approach to a chiral pyrrolidine precursor involves the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine such as a diarylprolinol silyl (B83357) ether. This method allows for the stereocontrolled formation of a γ-nitroaldehyde, which can then be further elaborated to the pyrrolidine ring. Following the formation of the chiral pyrrolidine, the N-phenethyl group can be introduced via a classical N-alkylation or a reductive amination protocol.

Alternatively, a direct organocatalytic reductive amination could be employed. In this scenario, pyrrolidine would be reacted with (4-bromo-3-fluorophenyl)acetaldehyde in the presence of a chiral Brønsted acid catalyst and a suitable reducing agent. The chiral catalyst would facilitate the enantioselective formation of the C-N bond, leading to a chiral product. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions, which are foundational to the synthesis of complex chiral molecules. numberanalytics.com The mechanism of proline catalysis often involves the formation of an enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. numberanalytics.com

Optimization of Reaction Conditions and Process Efficiency

A key step that would benefit from optimization is the N-alkylation of pyrrolidine with a suitable 4-bromo-3-fluorophenethyl electrophile (e.g., 2-(4-bromo-3-fluorophenyl)ethyl bromide) or the reductive amination of pyrrolidine with (4-bromo-3-fluorophenyl)acetaldehyde. For the reductive amination, parameters such as the choice of reducing agent, catalyst loading, temperature, solvent, and stoichiometry of reactants would be critical.

Below is a hypothetical DoE table for the optimization of the reductive amination step:

| Experiment | Reducing Agent | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| 1 | Sodium triacetoxyborohydride | 5 | 25 | Dichloromethane | 75 |

| 2 | Sodium cyanoborohydride | 10 | 40 | Methanol | 85 |

| 3 | Sodium triacetoxyborohydride | 10 | 25 | Methanol | 82 |

| 4 | Sodium cyanoborohydride | 5 | 40 | Dichloromethane | 78 |

| 5 | Sodium triacetoxyborohydride | 7.5 | 32.5 | Dichloromethane/Methanol | 88 |

| 6 | Sodium cyanoborohydride | 7.5 | 32.5 | Dichloromethane/Methanol | 92 |

This is a hypothetical data table for illustrative purposes.

Statistical analysis of the results from such experiments would allow for the identification of the optimal conditions to achieve the highest yield and purity of this compound, while minimizing reaction time and resource consumption.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: If the synthesis of a specific enantiomer of this compound is desired, stereochemical control is paramount. As discussed in the organocatalytic methods section, the use of chiral catalysts, such as proline derivatives, can induce high levels of enantioselectivity in the formation of the pyrrolidine ring. mdpi.com The stereocenter(s) on the pyrrolidine ring can be established early in the synthesis and carried through subsequent steps. For instance, the heterogeneous catalytic hydrogenation of a substituted pyrrole (B145914) precursor can lead to highly functionalized pyrrolidines with excellent diastereoselectivity, where an existing stereocenter directs the subsequent reduction of the pyrrole ring. researchgate.net

Regioselectivity: The regiochemistry of the final molecule is defined by the substitution pattern on the aromatic ring of the phenethyl group. The synthesis of the 4-bromo-3-fluorophenethyl precursor requires precise regiochemical control. This is typically achieved through a multi-step synthesis starting from a commercially available substituted benzene (B151609) derivative. For example, starting from 3-fluorophenol, a regioselective bromination can be performed. The directing effects of the hydroxyl and fluoro substituents will influence the position of bromination. Theoretical analysis and carefully chosen reaction conditions are crucial for achieving the desired 4-bromo-3-fluoro substitution pattern. mdpi.com Subsequent functionalization to introduce the two-carbon side chain would then lead to the required phenethyl precursor.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. nih.govmdpi.comresearchgate.net For the synthesis of this compound, several green chemistry strategies can be implemented.

Atom Economy and E-Factor: The atom economy of the synthetic route can be maximized by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, should be minimized. nih.gov Catalytic methods, such as organocatalysis and catalytic hydrogenation, are inherently more atom-economical than stoichiometric reactions.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. acs.org Solvent selection guides developed by pharmaceutical companies can aid in choosing environmentally preferable solvents. acs.org

Catalysis: The use of catalysts, particularly recyclable organocatalysts or heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts reduce the need for stoichiometric reagents, often lead to milder reaction conditions, and can be recovered and reused, thus minimizing waste. mdpi.com

The following table summarizes the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing a convergent synthesis to minimize the number of steps and potential for waste generation. |

| Atom Economy | Utilizing catalytic reductive amination or N-alkylation to maximize the incorporation of reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and opting for safer alternatives. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are a given, but the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents and Auxiliaries | Employing green solvents like water or ethanol for reaction and purification steps. acs.org |

| Design for Energy Efficiency | Optimizing reactions to proceed at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | While not directly applicable to this specific target, exploring bio-based starting materials for the synthesis of precursors is a long-term goal. |

| Reduce Derivatives | Using one-pot reactions to minimize the need for protection and deprotection steps. |

| Catalysis | Employing organocatalysts or recyclable heterogeneous catalysts for key transformations. mdpi.com |

| Design for Degradation | Not directly applicable to the synthesis, but relevant to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process controls to monitor reaction progress and prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

By integrating these advanced methodologies and principles, the synthesis of this compound can be achieved in an efficient, controlled, and sustainable manner, meeting the demands of modern chemical and pharmaceutical research.

Sophisticated Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.

For 1-(4-Bromo-3-fluorophenethyl)pyrrolidine, the molecular formula is C₁₂H₁₅BrFN. The expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly observable in the mass spectrum as two peaks of nearly equal intensity separated by two mass units.

In addition to precise mass determination, HRMS coupled with fragmentation techniques (like MS/MS) provides insights into the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the pyrrolidine (B122466) ring, and the bond between the aromatic ring and the ethyl group. The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of the pyrrolidine ring is a common fragmentation pathway for pyrrolidine-containing compounds. bldpharm.com

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 272.0448 |

| [M+Na]⁺ | 294.0267 |

Note: The values in this table are calculated based on the molecular formula and have not been experimentally verified from public domain sources.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

2D-NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the title compound, COSY would show correlations between the protons of the ethyl chain and the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the signals of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the benzylic protons to the carbons of the aromatic ring and the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

| Benzylic CH₂ | 2.8 - 3.2 | 55 - 65 |

| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.0 | 50 - 60 |

| Pyrrolidine CH₂ | 1.7 - 2.1 | 20 - 30 |

| Ethyl CH₂ | 2.7 - 3.1 | 30 - 40 |

Note: These are predicted chemical shift ranges and are highly dependent on the solvent and other experimental conditions. The fluorine atom will also introduce characteristic splitting patterns in the signals of nearby protons and carbons.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly valuable for studying polymorphism (the existence of different crystalline forms) and for analyzing amorphous (non-crystalline) materials. Different solid forms can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching of the pyrrolidine, and C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. While polar bonds give strong signals in FT-IR, non-polar bonds tend to give strong signals in Raman. The aromatic ring vibrations, for instance, are typically strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1000 - 1250 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as information about its packing in the crystal lattice. However, this technique is contingent on the ability to grow a suitable single crystal of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability and decomposition profile of a compound. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides critical insights into the temperatures at which the material degrades, the kinetics of its decomposition, and the presence of any residual matter.

For the compound This compound , a detailed thermogravimetric analysis would be essential to characterize its thermal stability. This analysis would involve heating a small sample of the compound from ambient temperature to a high temperature, typically several hundred degrees Celsius, at a constant rate. The atmosphere for the analysis can be inert, such as nitrogen, to study pyrolysis, or oxidative, such as air, to investigate combustion and oxidative degradation.

A typical TGA thermogram plots the percentage of the initial sample mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key parameter obtained from this curve, indicating the temperature at which significant mass loss begins. The shape of the curve can reveal whether the decomposition occurs in a single step or through multiple stages. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted alongside the TGA curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition, providing further detail about the degradation kinetics.

To illustrate the type of data obtained from a TGA experiment, the following interactive table presents a hypothetical thermal decomposition profile for a compound like This compound . This table outlines the key stages of mass loss that would be observed and their interpretation.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragmentation |

| 1 | 150 - 250 | ~30% | Loss of the pyrrolidine moiety |

| 2 | 250 - 400 | ~45% | Cleavage of the phenethyl side chain and loss of bromine |

| 3 | > 400 | ~20% | Decomposition of the fluorinated aromatic ring |

| Residual Mass | > 500 | < 5% | Char residue |

Note: The data in this table is hypothetical and serves as an illustrative example of what a TGA analysis might reveal. Actual experimental results would be required for a definitive thermal stability profile of this compound.

Further analysis of TGA data can involve kinetic studies to determine the activation energy of decomposition using methods such as those developed by Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose. This information is invaluable for understanding the reaction mechanism of thermal degradation and predicting the long-term thermal stability of the compound under various conditions.

Mechanistic Investigations and Chemical Reactivity Profiling

Elucidation of Reaction Mechanisms Involved in Synthesis and Transformations

The synthesis of 1-(4-Bromo-3-fluorophenethyl)pyrrolidine can be conceptually approached through several established synthetic routes. A common method would involve the nucleophilic substitution of a suitable phenethyl halide with pyrrolidine (B122466). For instance, the reaction of 1-(2-bromoethyl)-4-bromo-3-fluorobenzene with pyrrolidine would proceed via a standard SN2 mechanism, where the nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the bromide on the ethyl chain.

Alternatively, a reductive amination pathway offers another robust synthetic strategy. This would involve the reaction of 2-(4-bromo-3-fluorophenyl)acetaldehyde (B3390586) with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the final product.

Transformations of the molecule would follow mechanisms dictated by the specific moiety being targeted, as detailed in the following sections.

Reactivity of the Pyrrolidine Heterocycle

The pyrrolidine ring in the target molecule is a saturated heterocycle. The lone pair of electrons on the tertiary nitrogen atom confers basic and nucleophilic properties. The nitrogen can be protonated by acids to form a pyrrolidinium (B1226570) salt. It can also react with electrophiles, such as alkyl halides or acyl chlorides, in quaternization or acylation reactions, respectively.

Under specific oxidative conditions, the pyrrolidine ring can undergo reactions such as N-oxidation. However, the ring itself is generally stable and less reactive compared to the aromatic portion or the carbon-halogen bond. nih.gov Computational studies on similar pyrrolidine derivatives have detailed the energy barriers for processes like cyclization and rearrangement, which, while not directly applicable to synthesis, underscore the inherent stability of the saturated pyrrolidine core once formed. rsc.org

Reactivity of the Substituted Phenethyl Moiety

The substituted phenethyl group is a major hub of reactivity, encompassing both the aromatic ring and the benzylic position.

The benzene (B151609) ring is substituted with three groups: a bromine atom, a fluorine atom, and a 2-(pyrrolidin-1-yl)ethyl group. The reactivity and orientation of electrophilic aromatic substitution (EAS) are governed by the cumulative electronic effects of these substituents. masterorganicchemistry.com

Directing Effects:

Fluorine and Bromine: As halogens, they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. mdpi.comlibretexts.org

2-(Pyrrolidin-1-yl)ethyl group: This alkyl substituent is activating and ortho, para-directing due to its electron-donating inductive effect.

The outcome of an EAS reaction is determined by the interplay of these effects. The position para to the fluorine (and meta to the bromine) is sterically accessible. The positions ortho to the alkyl group are also potential sites of substitution. The fluorine atom is a stronger ortho, para-director than bromine. Therefore, electrophilic attack is most likely to occur at the position C-6 (ortho to the alkyl group and fluorine) or C-2 (ortho to the alkyl group and meta to both halogens). The general mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile Source | Predicted Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromo-3-fluoro-6-nitrophenethyl)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 1-(2,4-Dibromo-5-fluorophenethyl)pyrrolidine |

The benzylic position—the carbon atom directly attached to the aromatic ring—is rendered reactive due to its proximity to the phenyl group, which can stabilize adjacent radicals, carbocations, or carbanions through resonance. masterorganicchemistry.com In this compound, this position is part of the ethyl chain (C-1 of the ethyl group).

While the molecule itself does not have a leaving group at the benzylic position, reactions can be initiated there. For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively introduce a bromine atom at the benzylic position by forming a resonance-stabilized benzylic radical. masterorganicchemistry.com Once a leaving group is installed, this position becomes susceptible to nucleophilic substitution reactions. khanacademy.orgnih.gov These substitutions can proceed through either an SN1 mechanism, favored by the formation of a stable benzylic carbocation, or a concerted SN2 mechanism. khanacademy.org

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. masterorganicchemistry.com If a benzylic C-H bond is present, oxidation can proceed to form a carboxylic acid, cleaving the rest of the alkyl chain. In this case, it would lead to 4-bromo-3-fluorobenzoic acid.

Carbon-Halogen Bond Activation and Transformation Chemistry

The carbon-bromine (C-Br) bond on the aromatic ring is a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. mdpi.com Aryl bromides are excellent substrates for such transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the modular construction of complex molecules under relatively mild conditions. libretexts.org this compound is an ideal substrate (as the aryl bromide component) for these reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a highly versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org The presence of the fluorine atom on the ring can influence the reaction's efficiency. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free versions have also been developed. lookchem.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is a powerful way to synthesize substituted anilines and their derivatives. wikipedia.orgnih.govnih.gov

Table 2: Representative Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Hypothetical Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethyl)pyrrolidine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | (E)-1-(3-Fluoro-4-styrylphenethyl)pyrrolidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-Fluoro-4-(phenylethynyl)phenethyl)pyrrolidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-(4-Bromo-3-fluorophenyl)ethyl)morpholine |

Magnesiation and Lithiation Reactions

No studies detailing the magnesiation or lithiation of this compound have been found. Such reactions, typically involving the bromine- or acidic proton-metal exchange, would be crucial for functionalizing the aromatic ring or the benzylic position. The regioselectivity of these reactions would be of significant interest, but no data is available.

Oxidation and Reduction Chemistry of this compound

There is no published research on the oxidation or reduction of this compound. Potential oxidation could target the pyrrolidine nitrogen or the benzylic position, while reduction could affect the aromatic ring or involve the cleavage of the carbon-bromine bond. The specific conditions and resulting products have not been documented.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is currently uncharacterized. Photochemical studies might explore reactions such as photo-induced cyclization or degradation. Electrochemical investigations could reveal the oxidation and reduction potentials of the molecule, offering insights into its electron-transfer properties. However, no such studies are available.

Kinetic and Thermodynamic Studies of Key Reactions

Without established key reactions, no kinetic or thermodynamic data for this compound has been reported. Such studies are fundamental to understanding reaction mechanisms, rates, and equilibria, but they are contingent on prior reactivity screening, which has not been published.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1-(4-Bromo-3-fluorophenethyl)pyrrolidine, a DFT study would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-31++G(d,p). dergipark.org.tr The choice of functional and basis set is crucial for obtaining reliable results. Once the geometry is optimized, various ground-state properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. dergipark.org.tr

Table 1: Illustrative DFT-Calculated Ground State Properties This table represents typical data that would be generated from DFT calculations for this compound. The values are illustrative.

| Property | Calculation Level | Gas Phase Value | Water Phase Value |

| Total Energy | B3LYP/6-31++G(d,p) | -3250.1 Hartree | -3250.2 Hartree |

| Dipole Moment | B3LYP/6-31++G(d,p) | 2.5 Debye | 3.1 Debye |

| HOMO Energy | B3LYP/6-31++G(d,p) | -6.2 eV | -6.1 eV |

| LUMO Energy | B3LYP/6-31++G(d,p) | -0.8 eV | -0.9 eV |

| HOMO-LUMO Gap | B3LYP/6-31++G(d,p) | 5.4 eV | 5.2 eV |

This is an interactive data table. Values are illustrative based on typical computational outputs.

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. nih.gov While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy ab initio calculations are often used to benchmark DFT results or to study systems where DFT may not be sufficient. For this compound, these methods could provide a highly accurate reference geometry and energy, crucial for subsequent calculations like vibrational frequency analysis or reaction pathway elucidation. arxiv.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the phenethyl and pyrrolidine (B122466) groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

This is typically done by systematically rotating the key dihedral angles—for instance, the angle along the bond connecting the aromatic ring to the ethyl chain and the bond connecting the ethyl chain to the pyrrolidine ring. A potential energy surface (PES) scan is performed where the energy of the molecule is calculated at each rotational step. The resulting energy profile reveals the low-energy conformers (local minima) and the transition states that separate them. Such analysis is vital as different conformers can have distinct biological activities and spectroscopic signatures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would model the behavior of this compound in a biologically relevant environment, such as a water box or a lipid bilayer.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. wisc.edu Predicted shifts are often scaled using a linear regression analysis based on a set of known compounds to improve agreement with experimental values. nih.govnih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers. For a molecule with fluorine, predicting the ¹⁹F NMR shift is a powerful validation tool. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts This table illustrates how computationally predicted NMR data would be compared against experimental results for structural verification.

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Aromatic CH (ortho to F) | 7.15 | 7.12 | 115.2 | 115.0 |

| Aromatic CH (ortho to Br) | 7.40 | 7.38 | 128.9 | 128.7 |

| Pyrrolidine CH₂ (adjacent to N) | 2.85 | 2.83 | 54.1 | 53.9 |

| Phenethyl CH₂ (adjacent to N) | 2.95 | 2.92 | 60.5 | 60.3 |

This is an interactive data table. Values are illustrative and based on typical prediction accuracy.

Similarly, the calculation of vibrational frequencies (infrared spectroscopy) can be performed. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of vibrational modes. wisc.edu

Computational Elucidation of Reaction Pathways and Transition States

Theoretical chemistry can map out the entire mechanism of a chemical reaction, such as the synthesis of this compound. By modeling the reactants, products, and any intermediates, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate.

The energy of the TS determines the activation energy barrier for the reaction. nih.govrsc.org DFT and ab initio methods are used to calculate the geometries and energies of these transient structures. acs.org This analysis provides critical insights into reaction feasibility, kinetics, and selectivity. For example, computational studies can reveal why a particular synthetic route is favored over another by comparing the energy barriers of competing pathways. researchgate.net This predictive power can guide the optimization of reaction conditions in a laboratory setting. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions and the resulting supramolecular assemblies is crucial for understanding the solid-state properties of a compound, including its crystal packing, polymorphism, and ultimately its physical characteristics. For this compound, a detailed computational analysis, though not extensively reported in the literature for this specific molecule, can be inferred from studies of analogous chemical structures. Such an analysis would typically involve a combination of quantum chemical calculations and crystal structure prediction methods to elucidate the nature and energetics of the non-covalent forces at play.

The key structural features of this compound that dictate its intermolecular interactions are the 4-bromo-3-fluorophenyl group, the ethyl linker, and the pyrrolidine ring. These moieties allow for a variety of interactions, including halogen bonding, hydrogen bonding, and π-π stacking, which collectively determine the supramolecular architecture.

Halogen Bonding

A prominent feature of the this compound molecule is the presence of a bromine atom on the phenyl ring. The bromine atom can act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the C-Br covalent bond. nih.gov This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as a lone pair of electrons on a nitrogen or oxygen atom, or the π-electron cloud of an aromatic ring. The strength of this interaction is tunable and generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

In the case of this compound, the bromine atom could form halogen bonds with the nitrogen atom of the pyrrolidine ring of a neighboring molecule (Br···N). Theoretical studies on similar bromo-substituted aromatic compounds have demonstrated the significance of such interactions in directing crystal packing. researchgate.net The directionality of halogen bonds is a key feature, with the C-Br···N angle typically approaching 180°. nih.gov

The fluorine atom, while also a halogen, is generally a poor halogen bond donor unless attached to a strongly electron-withdrawing group. nih.gov However, it can act as a hydrogen bond acceptor.

Hydrogen Bonding

The pyrrolidine ring in this compound contains a tertiary amine nitrogen. While this nitrogen lacks a hydrogen atom to act as a hydrogen bond donor, the hydrogen atoms on the carbon atoms adjacent to the nitrogen (α-hydrogens) and on the phenethyl chain can participate in weak C-H···X hydrogen bonds. The acceptors (X) for these bonds could be the electronegative fluorine or bromine atoms on an adjacent molecule, or the nitrogen atom of the pyrrolidine ring itself.

π-π Stacking Interactions

Computational Analysis Techniques

To rigorously investigate these interactions, several computational chemistry tools are typically employed:

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify regions of close contact corresponding to intermolecular interactions. The decomposition of the Hirshfeld surface into a 2D "fingerprint plot" provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds, including weak non-covalent interactions. The presence of a bond path between two atoms and the properties of the electron density at the bond critical point (BCP) can confirm the existence of an interaction and classify it as, for example, a hydrogen bond or a halogen bond. researchgate.net

Energy Decomposition Analysis (EDA): EDA methods, often used in conjunction with DFT calculations, can break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. This allows for a deeper understanding of the driving forces behind the formation of the supramolecular assembly. researchgate.net

The interplay of these various non-covalent interactions—halogen bonds, hydrogen bonds, and π-π stacking—would be expected to result in a complex and well-defined three-dimensional supramolecular architecture for this compound in the solid state. A comprehensive computational study would be invaluable in elucidating the specifics of this arrangement and the energetic hierarchy of the contributing interactions.

Applications in Chemical Science and Technology Non Clinical

Utility as a Synthetic Intermediate for Advanced Organic Molecules

The molecular architecture of 1-(4-Bromo-3-fluorophenethyl)pyrrolidine makes it a potentially valuable synthetic intermediate for the construction of more complex organic molecules. The presence of a bromine atom on the aromatic ring offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Biaryl compounds |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne, base | Aryl alkynes |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Substituted anilines |

| Heck Coupling | Palladium catalyst, alkene, base | Substituted styrenes |

| Stille Coupling | Palladium catalyst, organostannane | Cross-coupled products |

| Grignard/Organolithium Formation | Magnesium/Lithium metal | Aryl metallic reagents for nucleophilic addition |

The fluorine atom ortho to the bromine can influence the reactivity of the C-Br bond through electronic effects, potentially modulating its susceptibility to oxidative addition in catalytic cycles. Furthermore, the pyrrolidine (B122466) nitrogen atom can be quaternized or participate in further functionalization, adding another layer of synthetic utility. These features position this compound as a building block for creating novel scaffolds for various chemical industries.

Potential as a Ligand in Catalysis for Stereoselective Transformations

The pyrrolidine moiety is a well-established structural motif in chiral ligands and organocatalysts for asymmetric synthesis. While this compound itself is achiral, it serves as a precursor for the synthesis of chiral ligands. Introduction of stereocenters on the pyrrolidine ring, for instance, could lead to a new class of ligands.

The substituted phenethyl group can play a crucial role in the steric and electronic properties of such a ligand. The bromo and fluoro substituents can engage in non-covalent interactions with a metal center or a substrate, thereby influencing the stereochemical outcome of a catalytic reaction. The development of chiral derivatives could be explored for applications in asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions.

Exploration in Materials Science (e.g., Polymer Chemistry, Self-Assembling Systems)

In the realm of materials science, the unique combination of a rigid aromatic ring and a flexible aliphatic amine in this compound could be exploited. The bromo- and fluoro-substituents can impart specific properties such as flame retardancy or altered electronic characteristics to polymeric materials.

The compound could potentially be functionalized to create monomers for polymerization. For example, conversion of the bromo- group to a vinyl or acrylic group would allow for its incorporation into polymer chains. The resulting polymers might exhibit interesting thermal, optical, or self-assembly properties. The pyrrolidine group could also influence the solubility and processing characteristics of such polymers.

Furthermore, the potential for halogen bonding involving the bromine atom and hydrogen bonding with the pyrrolidine nitrogen could be explored in the design of self-assembling systems and crystal engineering.

Application as a Chemical Probe for Fundamental Reaction Mechanism Studies

Chemical probes are instrumental in elucidating reaction mechanisms. While specific studies using this compound as a probe are not documented, its structure lends itself to such applications. For instance, in studies of enzymatic or catalytic reactions involving aromatic C-H activation or dehalogenation, this compound could serve as a substrate or a mechanistic model.

The presence of both fluorine and bromine atoms on the same ring allows for comparative studies of C-F versus C-Br bond activation. Additionally, the pyrrolidine ring can act as a reporter group, with its basicity and conformational properties being sensitive to changes in its chemical environment. This could be monitored by techniques such as NMR spectroscopy to gain insights into reaction intermediates and transition states. Research has shown that pyrrolidine itself can be detected by specific fluorescent probes, indicating the potential for developing analytical methods for related structures. nih.govresearchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to build complex architectures. The structural features of this compound suggest its potential role in this field. The aromatic ring can participate in π-π stacking interactions, while the halogen atoms can engage in halogen bonding. The pyrrolidine nitrogen can act as a hydrogen bond acceptor.

These diverse interaction capabilities could allow the molecule to function as a guest in various host systems, such as cyclodextrins, calixarenes, or metal-organic frameworks. The binding affinity and selectivity would be governed by the complementary nature of the host's cavity and the guest's size, shape, and electronic properties. Such host-guest systems could find applications in sensing, controlled release, or catalysis.

Challenges, Limitations, and Future Research Directions

Current Methodological Challenges in Synthesis and Analysis

The synthesis and analysis of 1-(4-Bromo-3-fluorophenethyl)pyrrolidine present several methodological hurdles that are common in the preparation of complex, multi-substituted heterocyclic compounds.

Synthesis:

The construction of the this compound molecule involves the formation of a carbon-nitrogen bond to create the pyrrolidine (B122466) ring and the introduction of a substituted phenethyl group at the nitrogen atom. Challenges in this process include:

Stereoselectivity: The pyrrolidine ring can contain chiral centers, and controlling the stereochemistry is a significant challenge. Traditional methods may result in racemic mixtures, requiring chiral resolution or the development of asymmetric synthetic routes to obtain enantiomerically pure compounds. mdpi.com

Regioselectivity: The introduction of the bromo and fluoro substituents on the phenyl ring at specific positions (4-bromo and 3-fluoro) requires precise control to avoid the formation of isomers.

Reaction Conditions: Many synthetic methods for pyrrolidines require harsh reaction conditions, such as high temperatures or the use of hazardous reagents. tandfonline.com Developing milder and more efficient synthetic protocols is a continuous challenge.

Analysis:

The accurate analysis of this compound is crucial for its characterization and quality control. Analytical challenges include:

Impurity Profiling: Identifying and quantifying impurities, including starting materials, by-products, and degradation products, can be complex. The presence of halogen atoms can introduce additional complexity in mass spectrometry analysis due to isotopic patterns.

Lack of Reference Standards: As a novel compound, there may be a lack of well-characterized reference standards, which are essential for the validation of analytical methods.

Chromatographic Separation: Developing robust chromatographic methods (e.g., HPLC, GC) for the separation of the target compound from closely related impurities and isomers can be challenging.

| Challenge Area | Specific Challenge | Potential Solution |

| Synthesis | Achieving high stereoselectivity | Asymmetric synthesis, use of chiral catalysts or auxiliaries |

| Ensuring correct regioselectivity of halogenation | Use of directing groups, selective halogenating agents | |

| Harsh reaction conditions | Development of catalytic methods, microwave-assisted synthesis tandfonline.com | |

| Analysis | Complex impurity profiles | High-resolution mass spectrometry, multidimensional chromatography researchgate.net |

| Lack of reference standards | In-house synthesis and characterization of potential impurities | |

| Difficult chromatographic separations | Optimization of column chemistry, mobile phase, and temperature |

Unexplored Avenues in Reactivity and Transformations

The reactivity of this compound is largely unexplored, offering a rich field for future investigation. The presence of multiple functional groups—the pyrrolidine nitrogen, the aromatic ring, and the carbon-halogen bonds—suggests a variety of potential chemical transformations.

Cross-Coupling Reactions: The bromo-substituted aromatic ring is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions could be used to introduce a wide range of substituents at the 4-position of the phenyl ring, leading to the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent bromo group, may be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups at the 3-position.

N-Dealkylation: The phenethyl group attached to the pyrrolidine nitrogen could potentially be cleaved to yield the parent pyrrolidine, which could then be re-functionalized.

Oxidation and Reduction: The pyrrolidine ring and the aromatic system could be subjected to various oxidation and reduction reactions to generate novel structures.

Future research could focus on systematically exploring these and other transformations to understand the chemical space accessible from this starting material.

Emerging Technologies Applicable to the Study of this compound

Several emerging technologies could significantly advance the study of this compound and related compounds.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, particularly for reactions that are difficult to control in batch processes.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. researchgate.net Halogenases, for example, could be explored for the selective halogenation of precursor molecules. researchgate.net

Advanced Analytical Techniques:

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green alternative to HPLC, often providing faster separations and unique selectivity for complex mixtures. researchgate.netnih.gov

Multidimensional Chromatography: Coupling different chromatographic techniques (e.g., LCxLC, GCxGC) can provide the high-resolution separation needed to analyze complex samples and identify trace impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and the identification of metabolites and degradation products.

| Technology | Application Area | Potential Benefit |

| Flow Chemistry | Synthesis | Improved control, safety, and scalability |

| Biocatalysis | Synthesis | High selectivity, milder conditions, green chemistry researchgate.net |

| Supercritical Fluid Chromatography | Analysis | Faster analysis, reduced solvent consumption researchgate.netnih.gov |

| Multidimensional Chromatography | Analysis | Enhanced separation of complex mixtures researchgate.net |

| High-Resolution Mass Spectrometry | Analysis | Accurate mass determination for structural elucidation |

Prospects for Novel Non-Clinical Applications

While the primary interest in such a compound might be in the pharmaceutical sector due to the prevalence of the pyrrolidine motif in bioactive molecules, there are several potential non-clinical applications that could be explored.

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com The specific substitution pattern of this compound could impart unique catalytic properties.

Materials Science: The halogenated aromatic moiety suggests potential applications in materials science, for instance, as a monomer or additive in the synthesis of flame-retardant polymers or materials with specific electronic properties.

Chemical Probes: The compound could be modified to serve as a chemical probe for studying biological systems, for example, by incorporating a fluorescent tag or a reactive group for covalent labeling.

Environmental and Sustainability Considerations in Synthesis and Utilization

The presence of halogen atoms in this compound raises important environmental and sustainability concerns that need to be addressed throughout its lifecycle.

Persistence and Bioaccumulation: Halogenated organic compounds are often persistent in the environment and can bioaccumulate in living organisms. useforesight.iosunstreamglobal.com The environmental fate of this specific compound would need to be carefully studied to assess its potential for long-term environmental impact.

Toxicity: The toxicity of the compound and its potential degradation products to various organisms should be evaluated.

Sustainable Synthesis: There is a growing need for greener and more sustainable synthetic methods in the chemical industry. researchgate.net For the synthesis of this compound, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials where possible.

Reduction of Hazardous Waste: Minimizing the use of toxic reagents and solvents and developing efficient purification methods to reduce waste generation. tandfonline.com

Future research in this area should prioritize the development of environmentally benign synthetic pathways and a thorough understanding of the ecological impact of this and related compounds.

常见问题

Basic Research Questions

Q. What are the recommended safety precautions for handling 1-(4-Bromo-3-fluorophenethyl)pyrrolidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage : Store in a cool, dry place away from oxidizers and heat sources. Use airtight containers to prevent moisture absorption .

- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : React 4-bromo-3-fluorobenzyl bromide with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidine moiety.

- Buchwald-Hartwig Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) to couple brominated aryl halides with amines, optimizing yields via ligand selection (e.g., Xantphos) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine and fluorine effects on aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 299.03) .

- Elemental Analysis : Quantifies C, H, N, Br, and F content to validate stoichiometry .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to map electron density. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine stabilizes intermediates via inductive effects .

- Experimental Validation : Compare reaction rates with/without fluorine substitution. Fluorine’s electron-withdrawing nature enhances oxidative addition efficiency in Pd-catalyzed reactions .

Q. What strategies mitigate regioselectivity challenges during functionalization of the bromo-fluorophenyl moiety?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) to steer metalation in C-H activation reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor meta-substitution due to solvation of transition states .

- Table 1 : Regioselectivity in Halogenation Reactions

| Substrate | Reaction Type | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-3-fluorophenethyl | Suzuki Coupling | 4-Aryl-3-fluoro | 78 | |

| 4-Bromo-3-fluorophenethyl | Ullmann Coupling | 3-Fluoro-4-amide | 65 |

Q. How can computational modeling predict intermolecular interactions in crystalline forms of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking between aromatic rings, C-H···F hydrogen bonds) .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., 12% F···H contacts, 35% Br···H contacts) .

Data Contradictions and Resolution

Q. Discrepancies in reported hazard classifications: How should researchers reconcile conflicting safety data?

- Methodological Answer :

- Evidence Review : While some sources classify the compound as "no known hazard" , others emphasize acute toxicity (H300: "fatal if swallowed") .

- Resolution : Adopt the precautionary principle. Conduct toxicity assays (e.g., in vitro LD₅₀ tests on HepG2 cells) and follow stricter guidelines (e.g., GHS H300) until further validation .

Methodological Tables

Table 2 : Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 105–106°C | DSC | |

| Solubility (25°C) | 2.1 mg/mL in DMSO | UV-Vis Spectroscopy | |

| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-Flask Method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。